molecular formula C16H20N2O3S B2915563 Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone CAS No. 618409-44-2

Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone

Cat. No.: B2915563
CAS No.: 618409-44-2
M. Wt: 320.41
InChI Key: PPULSKSYZYALGR-UHFFFAOYSA-N
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Description

Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone is a thieno[2,3-d]pyrimidine derivative characterized by a furan-2-ylmethanone moiety and a 2-methoxyethyl substituent at the 3-position of the pyrimidine ring. This compound belongs to a class of heterocyclic systems known for diverse biological activities, including antifungal, antioxidant, and anticancer properties .

Properties

IUPAC Name

furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-11-12(2)22-16-13(11)9-17(6-8-20-3)10-18(16)15(19)14-5-4-7-21-14/h4-5,7H,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPULSKSYZYALGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1CN(CN2C(=O)C3=CC=CO3)CCOC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Furan derivatives, particularly those containing thieno[2,3-d]pyrimidine moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone is one such derivative that exhibits promising pharmacological properties. This article reviews its biological activities, including antibacterial, anticancer, anti-inflammatory, and other therapeutic potentials.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Furan moiety : Known for its role in various biological activities.
  • Thieno[2,3-d]pyrimidine ring : This structure is linked to numerous pharmacological effects.
  • Methoxyethyl group : Enhances solubility and bioavailability.

Antibacterial Activity

Research indicates that furan derivatives demonstrate significant antibacterial activity. For instance:

  • Mechanism of Action : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In studies, it inhibited the growth of Escherichia coli and Staphylococcus aureus , with Minimum Inhibitory Concentrations (MICs) reported as low as 64 µg/mL for related furan derivatives .
CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus32

Anticancer Activity

Furan derivatives have been explored for their anticancer properties:

  • In vitro Studies : The compound exhibited inhibitory effects against human cervical cancer cells (HeLa), with an IC50 value of approximately 0.15 ± 0.05 µg/mL .
  • Mechanisms : It is suggested that the compound induces apoptosis through mitochondrial pathways and disrupts cellular membranes.

Anti-inflammatory Activity

The anti-inflammatory potential of furan-based compounds has been highlighted in several studies:

  • COX-2 Inhibition : Certain furan derivatives have been shown to inhibit COX-2 activity effectively, comparable to established anti-inflammatory drugs like rofecoxib .
CompoundCOX-2 Inhibition (%)
Furan Derivative A85%
Rofecoxib80%

Case Studies and Research Findings

  • Antibacterial Efficacy : A study focused on a series of furan derivatives found that certain modifications significantly enhanced antibacterial potency against multiple strains, outperforming traditional antibiotics like tetracycline .
  • Anticancer Studies : In a study involving various furan conjugates tested against HeLa cells, one conjugate demonstrated remarkable cytotoxicity with a mechanism involving mitochondrial disruption and membrane lysis .
  • Anti-inflammatory Research : A recent investigation into hydrazide-hydrazone derivatives linked to furan moieties revealed promising anti-inflammatory effects in carrageenan-induced rat models, indicating potential for therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Table 1: Comparison of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone Not explicitly provided* ~434.5 (calculated) Not reported 2-Methoxyethyl, 5,6-dimethyl, furan-2-yl N/A
4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one C₁₆H₁₂Cl₂N₂O 319.19 116–118 Dichlorophenyl, phenyl
4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine C₁₀H₁₀N₂OS 206.26 Not reported Furan-2-yl, thioxo
1-(6-Methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone C₁₃H₁₄N₂OS 250.33 Not reported Phenyl, sulfanylidene

*The molecular formula is inferred as C₁₈H₂₂N₂O₃S based on systematic naming.

  • Substituent Effects : The 2-methoxyethyl group in the target compound likely enhances hydrophilicity compared to dichlorophenyl (hydrophobic, ) or phenyl (aromatic, ) substituents.

Structural Insights from Crystallography

  • Dihydropyrimidinones () adopt a half-chair conformation, with hydrogen bonding between N-H and carbonyl groups stabilizing the structure.
  • Thieno[2,3-d]pyrimidines (e.g., ) display planar fused-ring systems, facilitating π-π stacking interactions in biological targets.

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